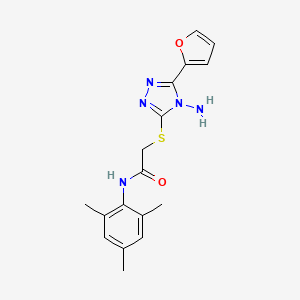

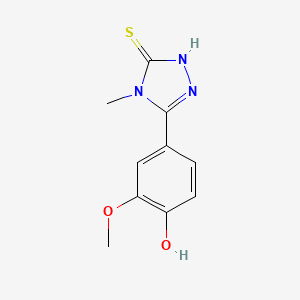

5-(4-Hydroxy-3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 5-(4-Hydroxy-3-methoxyphenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides under various conditions. For instance, the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole involves the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine . Similarly, other triazole compounds are synthesized through condensation and cyclization reactions, as seen in the preparation of 4-amino-3-(2-methoxy-4-propylphenoxymethylene)-(1H)-1,2,4-triazole-5-thione from eugenol in Ocimum Sanetum L. essential oil .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry, complemented by X-ray crystallography and theoretical methods like density functional theory (DFT) . These studies reveal the optimized geometry of the molecules, vibrational frequencies, and chemical shift values, which are in good agreement with experimental data. The molecular electrostatic potentials and frontier molecular orbitals are also analyzed to understand the electronic properties of these compounds .

Chemical Reactions Analysis

Triazole derivatives undergo various chemical reactions, including alkylation, oxidation, and condensation with aromatic aldehydes . For example, the alkylation of triazole-thione compounds with different alkylating agents leads to the formation of S-alkylated derivatives . Oxidation reactions can result in the formation of diselenides or elimination products . The condensation reactions with aromatic aldehydes produce a series of imines .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are closely studied using experimental and theoretical methods. These compounds exhibit interesting nonlinear optical properties, with some showing greater values than urea, indicating potential applications in optical materials . The solvency effects and conformational flexibility are also examined to understand the behavior of these molecules in different media . Additionally, the luminescent and photophysical properties are investigated through spectroscopic methods, revealing their potential in photoluminescent applications .

Applications De Recherche Scientifique

Molecular Studies and Anti-Cancer Properties

- Molecular Stabilities and Anti-Cancer Properties : A study conducted by Karayel (2021) focused on the tautomeric properties, conformations, and the anti-cancer properties of benzimidazole derivatives, including 5-{[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. The compound showed potential anti-cancer activity, especially against epidermal growth factor receptor (EGFR) binding sites (Karayel, 2021).

Antibacterial and Antimicrobial Activities

- Synthesis and Antibacterial Activity : Plech et al. (2011) synthesized novel N2-hydroxymethyl and N2-aminomethyl derivatives of 5-(3-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, showing significant antibacterial activity against various bacterial strains (Plech et al., 2011).

- Synthesis and Antimicrobial Activities : Bektaş et al. (2007) worked on the synthesis of new 1,2,4-triazole derivatives, including the triazole-thione compound, and found them to possess good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Physicochemical Research and Pharmaceutical Applications

- Synthesis and Physical-Chemical Research : Samelyuk and Kaplaushenko (2013) explored the development of new, low-toxic, and highly-efficient medicines based on derivatives of 5-(4-methoxyphenyl)-1,2,4-triazole-3-thione, highlighting the compound's potential pharmacological activities and its antimicrobial efficiency (Samelyuk & Kaplaushenko, 2013).

Molecular Docking and Spectroscopic Studies

- Molecular Docking Studies : Wujec and Typek (2023) focused on the novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. They assigned its structure through HRMS, IR, 1H and 13C NMR experiments, indicating its potential for molecular docking studies (Wujec & Typek, 2023).

Luminescent and Nonlinear Optical Properties

- Luminescent and Nonlinear Optical Properties : Nadeem et al. (2017) studied the photophysical properties of 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, demonstrating its significant nonlinear optical properties, suggesting its use in advanced material science (Nadeem et al., 2017).

Corrosion Inhibition

- Corrosion Inhibition : Al-amiery et al. (2020) researched the efficacy of 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (ATH) in inhibiting corrosion of mild steel, demonstrating its superior inhibition efficiency (Al-amiery et al., 2020).

Antidepressant Activities

- Potential Antidepressant Agents : Kane et al. (1988) evaluated the antidepressant activity of 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones, finding several members of this series to be potent antagonists in models of depression in mice (Kane et al., 1988).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future research directions would depend on the properties and potential applications of this compound. Given the wide use of triazole compounds in various fields, potential areas of interest could include exploring its biological activity, optimizing its synthesis, or investigating its physical and chemical properties .

Propriétés

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-13-9(11-12-10(13)16)6-3-4-7(14)8(5-6)15-2/h3-5,14H,1-2H3,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVAOANEDJMYKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC(=C(C=C2)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-1,3-dimethyl-5-((pyridin-4-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016316.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3016320.png)

![3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B3016321.png)

![2-((2-chlorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016323.png)

![N-[(1-Phenylcyclopropyl)methyl]oxirane-2-carboxamide](/img/structure/B3016324.png)

![4-ethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3016327.png)

![2-(4-Chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B3016328.png)

![2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)